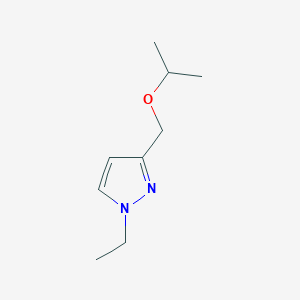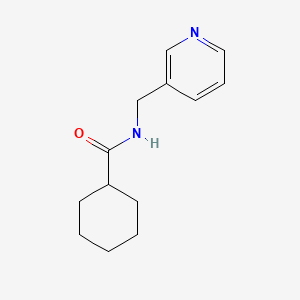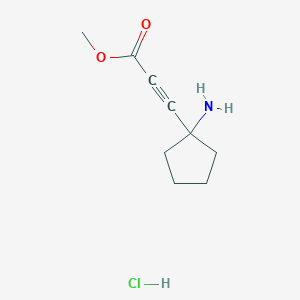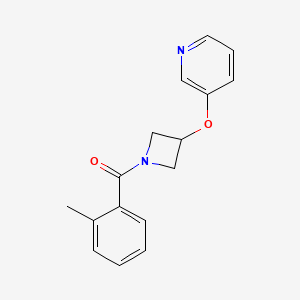![molecular formula C15H15BrN2O2 B2528639 N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide CAS No. 1232769-49-1](/img/structure/B2528639.png)
N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide is a chemically synthesized molecule that appears to be structurally related to various other acetamide derivatives studied for their potential applications in medicine and materials science. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and analyzed for their properties and potential uses. For instance, substituted N-(2-hydroxyphenyl)acetamides have been studied for their hydrogen bonding behaviors , and other acetamide derivatives have been evaluated for their biological activity, such as in the development of new analgesics and imaging probes for receptors .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step chemical reactions starting from various phenolic or aniline precursors. For example, substituted N-(2-hydroxyphenyl)acetamides were synthesized from nitrophenol derivatives and a sulfonylamino acetyl chloride derivative . Similarly, the precursor for a PET imaging probe was synthesized from p-tolylmethylamine in three steps . These methods suggest that the synthesis of this compound would likely involve the bromination of a suitable phenolic precursor followed by amide bond formation.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques such as mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy . X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the crystal lattice . These techniques would be applicable in analyzing the molecular structure of this compound to understand its conformation and potential for intermolecular interactions.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding, which can be intra- or intermolecular . The presence of functional groups such as hydroxyl or amino groups can influence the reactivity of the molecule, potentially leading to further chemical modifications or interactions with biological targets . The specific reactivity of this compound would depend on the electronic effects of the bromo and hydroxy substituents and the overall molecular conformation.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as halogen substituents, can affect these properties . Analyzing these properties for this compound would require experimental measurements and could provide insight into its suitability for various applications, such as pharmaceuticals or materials.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, structurally related to the queried compound, is identified as a crucial intermediate in the natural synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) utilized chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst. This process was optimized by exploring various acyl donors, showcasing vinyl acetate as the most effective due to its irreversible reaction advantage. The study emphasizes the potential of utilizing such chemical transformations for the efficient synthesis of drug intermediates, highlighting the broader applicability of N-(2-Hydroxyphenyl)acetamide derivatives in pharmaceutical synthesis, especially in antimalarial drug production (Magadum & Yadav, 2018).
Bioactive Metabolites from Marine Actinobacterium
Sobolevskaya et al. (2007) discovered bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from the marine actinobacterium Streptomyces sp. These metabolites were characterized for their chemical structures and evaluated for cytotoxic activities, indicating the potential of such compounds in developing new therapeutic agents. This underscores the significance of marine-derived substances and their derivatives, like N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide, in drug discovery and development processes, particularly in the search for novel cytotoxic agents (Sobolevskaya et al., 2007).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their structural properties and antioxidant activities, demonstrating significant biological activity. This research highlights the utility of acetamide derivatives in creating complexes with potential therapeutic applications, especially as antioxidants, suggesting that similar compounds, such as this compound, could serve as valuable scaffolds in medicinal chemistry (Chkirate et al., 2019).
Synthesis of Peptides
Research on the synthesis of peptides using the 2,4,6-trimethylbenzyl esters of L-asparagine and L-glutamine, as reported by Stewart (1967), provides a basis for understanding the role of acetamide derivatives in peptide bond formation. This study indicates the potential of this compound and related compounds in peptide synthesis, highlighting their relevance in designing synthetic strategies for bioactive peptides and proteins (Stewart, 1967).
Anticancer and Antibacterial Agents
Several studies have focused on the synthesis of new derivatives with potential anticancer and antibacterial activities. For instance, Salama (2020) synthesized 2-amino-1,3,4-oxadiazole derivatives showing significant activity against Salmonella typhi, underscoring the therapeutic potential of such compounds in addressing bacterial infections and possibly cancer. This suggests that this compound derivatives could be explored for their anticancer and antibacterial properties, contributing to the development of new therapeutic agents (Salama, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[(5-bromo-2-hydroxyphenyl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-8,17,20H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQQDUMTZAMADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)
![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)
![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)
![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-3-phenylpropanamide](/img/structure/B2528577.png)
